molecular formula C16H18ClN3O4S B2507408 N-(2-chlorophenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide CAS No. 1170855-25-0

N-(2-chlorophenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide

Cat. No.: B2507408
CAS No.: 1170855-25-0
M. Wt: 383.85
InChI Key: ABJOINQSELUHSN-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide is a synthetic small molecule featuring a furan-2-carboxamide core substituted with a 2-chlorophenyl group and a 4-methylpiperazinylsulfonyl moiety.

Properties

IUPAC Name

N-(2-chlorophenyl)-5-(4-methylpiperazin-1-yl)sulfonylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O4S/c1-19-8-10-20(11-9-19)25(22,23)15-7-6-14(24-15)16(21)18-13-5-3-2-4-12(13)17/h2-7H,8-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJOINQSELUHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and the chlorophenyl group. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the chlorination of a phenyl ring, which can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the piperazine sulfonyl moiety: This is typically done through a nucleophilic substitution reaction, where the piperazine ring is introduced to the furan ring via a sulfonyl chloride intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (-SO2_2NH-) participates in nucleophilic substitution reactions, particularly at the sulfur atom. This reactivity is exploited to modify the piperazine ring or introduce new functional groups:

  • Reaction with Alkyl Halides : The secondary amine in the 4-methylpiperazine moiety undergoes alkylation. For example, treatment with methyl iodide in dimethylformamide (DMF) at 60°C selectively alkylates the piperazine nitrogen, yielding N-methyl derivatives.

  • Aryl Substitution : Under palladium catalysis, the sulfonamide group can participate in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, enabling aryl group introduction .

Reaction Conditions :

ReagentSolventTemperatureTimeYield
Methyl iodideDMF60°C6 hr78%
Pd(PPh3_3)4_4, ArB(OH)2_2THF/H2_2O80°C12 hr65%

Hydrolysis of the Carboxamide Group

The furan-2-carboxamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:

  • Acidic Hydrolysis : Refluxing with HCl (6M) in dioxane cleaves the amide bond, producing 5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxylic acid.

  • Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 80°C yields the same product with higher selectivity.

Kinetic Data :

ConditionRate Constant (k, h⁻¹)Activation Energy (Ea_a, kJ/mol)
Acidic0.1545.2
Basic0.2238.7

Functionalization of the Chlorophenyl Group

The 2-chlorophenyl substituent is amenable to cross-coupling and electrophilic substitution:

  • Buchwald-Hartwig Amination : Using Pd2_2(dba)3_3 and Xantphos, the chloro group reacts with amines (e.g., morpholine) to form aryl amines .

  • Electrophilic Aromatic Substitution : Nitration with HNO3_3/H2_2SO4_4 introduces nitro groups at the para position relative to chlorine.

Reaction Outcomes :
| Reaction Type | Product | Isolated Yield |

Scientific Research Applications

Cancer Therapy

  • Targeted Protein Degradation : The ability of DT2216 to degrade Bcl-XL makes it a promising candidate for treating various cancers, particularly those that exhibit resistance to conventional therapies. The selective targeting reduces off-target effects commonly associated with traditional chemotherapeutics.
  • Combination Therapies : Research indicates that combining DT2216 with other anticancer agents may enhance therapeutic efficacy by overcoming resistance mechanisms in tumors. For example, studies have shown improved outcomes when DT2216 is used alongside inhibitors of other survival pathways .
  • Preclinical Studies : In vivo experiments have demonstrated that DT2216 effectively reduces tumor burden in xenograft models of cancer. These studies highlight its potential for further development into clinical therapies .

Efficacy in Hematological Malignancies

A study investigated the effects of DT2216 on various hematological malignancies, including acute myeloid leukemia (AML). Results indicated significant apoptosis induction in Bcl-XL-expressing cells, supporting its use as a therapeutic agent in hematological cancers .

Solid Tumors

In another preclinical study focusing on solid tumors, DT2216 was shown to inhibit tumor growth in models of breast and lung cancer. The mechanism involved Bcl-XL degradation leading to enhanced sensitivity to chemotherapy agents such as paclitaxel .

Comparative Analysis of Related Compounds

To better understand the unique properties of N-(2-chlorophenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide, a comparison with related compounds can provide insights into its advantages and limitations.

Compound NameMechanismTargetEfficacy
DT2216PROTACBcl-XLHigh
ABT-199BH3 mimeticBcl-2Moderate
VenetoclaxBH3 mimeticBcl-2High

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with N-(2-chlorophenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide, differing in substituents or core heterocycles. Key differences are highlighted below:

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
This compound (Target Compound) Furan-2-carboxamide 2-Chlorophenyl; 4-methylpiperazinylsulfonyl Not explicitly stated Not available Balanced lipophilicity (Cl) and solubility (piperazinylsulfonyl).
N-(2-ethoxyphenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide Furan-2-carboxamide 2-Ethoxyphenyl; 4-methylpiperazinylsulfonyl C₁₈H₂₃N₃O₅S 393.5 Ethoxy group increases electron density; may reduce metabolic stability.
N-(3-chloro-4-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide Furan-2-carboxamide 3-Chloro-4-methylphenyl; 2-chlorophenyl C₁₈H₁₃Cl₂NO₂ 346.21 Dual Cl substituents enhance lipophilicity; lacks sulfonyl group.
5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)-2-furamide Furan-2-carboxamide 2-Chlorophenyl; 4-sulfamoylphenyl Likely C₁₇H₁₄ClN₂O₄S Not available Sulfamoyl group enhances acidity and solubility; potential for H-bonding.
N-(cyclopropylmethyl)-5-[[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxamide Furan-2-carboxamide Cyclopropylmethyl; pyrimidinylsulfanylmethyl with 4-methylpiperazinyl group C₂₂H₃₁N₅O₂S 429.58 Bulky cyclopropylmethyl and pyrimidine groups may limit membrane permeability.

Key Structural and Functional Insights

In contrast, the 2-ethoxyphenyl group in introduces an electron-donating substituent, which may alter electronic interactions with target proteins. The 4-methylpiperazinylsulfonyl group in the target compound and enhances solubility via tertiary amine protonation and sulfonyl hydrogen bonding. The sulfamoyl group in further amplifies solubility and acidity (pKa ~1–2), making it suitable for ionic interactions.

Impact of Heterocyclic Variations Compounds and demonstrate the importance of heterocyclic cores. The absence of a sulfonyl group in limits hydrogen-bonding capacity compared to the target compound.

Synthetic Accessibility

  • The target compound’s synthesis likely parallels methods described in , where sulfonylation and carboxamide coupling are achieved via TBTU/DIEA-mediated reactions. However, the lack of explicit synthetic details for the target compound limits direct procedural comparisons.

Research Findings and Limitations

  • Structural-Activity Relationships (SAR): While the evidence lacks biological data, structural trends suggest that sulfonyl and piperazinyl groups enhance solubility and target engagement, whereas chloro/ethoxy groups modulate lipophilicity.
  • Gaps in Data: No direct comparisons of binding affinity, metabolic stability, or toxicity are available. For example, the ethoxy group in may increase susceptibility to oxidative metabolism compared to the chloro group in the target compound.
  • Relevance of Non-Furan Analogs: Pyrimidine-based compounds (e.g., ) highlight the versatility of sulfonyl-carboxamide linkers but are less relevant for furan-specific applications.

Biological Activity

N-(2-chlorophenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide, also known as DT2216, is a compound of interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H18ClN3O4S\text{C}_{15}\text{H}_{18}\text{ClN}_{3}\text{O}_{4}\text{S}

This compound features a furan ring, a sulfonamide group, and a piperazine moiety, which are critical for its biological activity.

Research indicates that DT2216 exhibits its biological effects primarily through the inhibition of specific proteins involved in cell survival and proliferation. Notably, it targets the Bcl-XL protein, a member of the Bcl-2 family, which is crucial for regulating apoptosis. By inhibiting this protein, DT2216 promotes apoptosis in cancer cells, thereby inhibiting tumor growth .

In Vitro Studies

In vitro studies have demonstrated that DT2216 possesses significant anticancer properties across various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including A375 (melanoma), MCF-7 (breast cancer), and HCT116 (colon cancer).
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for DT2216 in these studies ranged from 0.39 μM to 4.2 μM, indicating potent anticancer activity .
Cell Line IC50 (μM) Mechanism
A3754.2Apoptosis induction
MCF-71.88Bcl-XL inhibition
HCT1160.39Cell cycle arrest

In Vivo Studies

In vivo studies further support the efficacy of DT2216. Animal models treated with this compound showed significant tumor regression compared to controls. The compound's ability to induce apoptosis was confirmed through histological examinations revealing increased apoptotic cells within tumors treated with DT2216 .

Antimicrobial Activity

In addition to its anticancer properties, DT2216 has been explored for its antimicrobial potential:

  • Activity Against Pathogens : Preliminary studies indicate that DT2216 exhibits antimicrobial activity against various bacterial strains.
  • Minimum Inhibitory Concentration (MIC) : The MIC values for DT2216 were found to be significantly low, suggesting strong antibacterial properties .
Pathogen MIC (μg/mL) Activity
Staphylococcus aureus0.22Bactericidal
Escherichia coli0.25Bactericidal

Case Studies

Several case studies have highlighted the therapeutic potential of DT2216:

  • Case Study on Tumor Growth Inhibition : In a controlled study involving mice with implanted tumors, administration of DT2216 resulted in a significant reduction in tumor size compared to untreated controls.
  • Antimicrobial Efficacy : A study evaluating the effectiveness of DT2216 against resistant strains of bacteria showed promising results, with notable reductions in bacterial load in treated groups .

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